Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester

Description

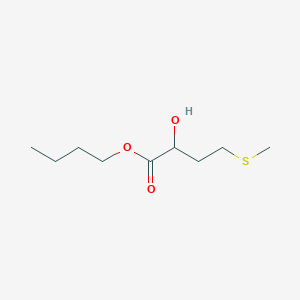

Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester (CAS: Not explicitly provided in evidence) is an ester derivative of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analog widely used in animal nutrition. This compound features:

- A butyl ester group attached to the carboxylic acid moiety.

- A hydroxyl (-OH) group at the C2 position.

- A methylthio (-SCH₃) group at the C4 position.

Its primary role is to serve as a rumen-protected methionine source for livestock, ensuring targeted delivery of methionine to the small intestine for absorption .

Properties

CAS No. |

617673-77-5 |

|---|---|

Molecular Formula |

C9H18O3S |

Molecular Weight |

206.30 g/mol |

IUPAC Name |

butyl 2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3 |

InChI Key |

HDRBEJJTIWFCEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CCSC)O |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The primary method involves the esterification of 2-hydroxy-4-(methylthio)butanoic acid with butanol. The reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as follows:

$$

\text{2-Hydroxy-4-(methylthio)butanoic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester} + \text{Water}

$$

This reaction can be performed under reflux conditions to drive the equilibrium towards ester formation by removing water.

Continuous Flow Reactor Method

In industrial applications, continuous flow reactors are often employed to enhance mixing and heat transfer during the reaction process. This method allows for improved yields and product consistency by maintaining optimal reaction conditions throughout the synthesis process.

Hydrolysis of Intermediate Compounds

Another preparation method involves the hydrolysis of intermediate compounds such as 2-hydroxy-4-methylthiobutyramide to yield 2-hydroxy-4-(methylthio)butanoic acid, which can then be esterified with butanol. This multi-step approach may involve:

- The addition of sulfuric acid or another strong acid to facilitate hydrolysis.

- Controlled temperature conditions to optimize yield and purity.

The synthesis of this compound has significant implications in various fields:

Nutritional Studies

Due to its structural similarity to methionine, an essential amino acid, this compound plays a crucial role in animal nutrition as a methionine analog. Research indicates that it can influence protein synthesis and growth rates in livestock.

Chemical Research

In biochemical pathways, this compound acts as a metabolic intermediate, making it relevant for studies involving lipid metabolism and fatty acid derivatives.

Industrial Applications

The compound is utilized in various industrial applications due to its unique properties that enhance product formulations in biochemistry and animal nutrition.

| Property | Details |

|---|---|

| Molecular Formula | C9H18O3S |

| Molecular Weight | 206.30 g/mol |

| IUPAC Name | Butyl 2-hydroxy-4-methylsulfanylbutanoate |

| CAS Number | 617673-77-5 |

| Applications | Biochemistry, Animal Nutrition |

The preparation methods for this compound primarily involve esterification reactions with potential use of continuous flow reactors for industrial scalability. The compound's significance in nutritional science and biochemical research highlights its importance in both academic and practical applications. Further studies could explore optimization techniques for synthesis and broaden its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents like sodium hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.

Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Animal Nutrition

1. Methionine Supplementation:

- Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester has been studied for its efficacy as a methionine supplement in livestock. Methionine is an essential amino acid critical for protein synthesis and overall animal health. Research indicates that this compound can enhance nitrogen utilization and improve growth performance in ruminants such as cattle and sheep .

2. Effects on Ruminal Microbial Composition:

- Studies have shown that dietary supplementation with this compound can alter ruminal and cecal bacterial composition positively. For example, one study observed significant changes in microbial populations and fermentation parameters when cattle were fed diets supplemented with the compound .

3. Nutrient Digestibility:

- The apparent digestibility of nutrients has been reported to increase with the supplementation of this compound. This enhancement is crucial for improving feed efficiency and animal health .

Applications in Food Industry

1. Flavoring Agents:

- The compound is utilized in the food industry for its flavoring properties. Its unique chemical structure contributes to desirable flavor profiles in various food products.

2. Fragrance Production:

- Due to its distinctive odor characteristics, this compound is also employed in fragrance formulations. It can enhance the sensory appeal of perfumes and other scented products.

Applications in Chemical Research

1. Building Block in Organic Synthesis:

- In chemical research, this compound serves as a building block for synthesizing other organic compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new materials or pharmaceuticals.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to similar compounds:

| Compound Name | Description |

|---|---|

| 2-Hydroxy-4-(methylthio)butanoic acid | Lacks the ester group; serves as a direct analog to methionine. |

| Methionine | An essential amino acid with a similar sulfur-containing side chain; important for protein synthesis. |

| 2-Hydroxy-4-(methylthio)butyric acid | Similar structure with slight variations; lacks the ester functionality. |

Case Studies

Several studies have documented the effects of this compound on livestock:

- Growth Performance Study:

- Nutrient Utilization Research:

Mechanism of Action

The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence microbial composition and fermentation processes in the rumen and cecum of animals . The compound’s hydroxy and methylthio groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Comparison with Other Esters of HMTBA

HMTBA forms esters with various alcohols, including methyl, ethyl, isopropyl, and butyl groups. Key differences are summarized below:

Key Findings :

- HMBi (isopropyl ester) is the most extensively studied, with proven efficacy in improving rumen fermentation , microbiota composition , and growth performance in cattle .

- The butyl ester is theorized to exhibit slower ruminal degradation due to its longer alkyl chain, but direct comparative data are scarce .

- Methyl and ethyl esters are less stable in the rumen, making them less practical for methionine delivery .

Comparison with Non-Esterified HMTBA

Functional Implications :

Comparison with DL-Methionine

Key Insight :

- HMTBA esters (including butyl) bypass rumen degradation more effectively than uncoated DL-methionine, making them superior in ruminant diets .

Biological Activity

Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester (often referred to as HMB butyl ester) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of animal nutrition and microbiology. This article explores its biological activity, including its effects on microbial growth, metabolism, and applications in livestock nutrition.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxy group (-OH) at the second carbon and a methylthio group (-S-CH₃) at the fourth carbon. Its unique structure contributes to its distinct properties and potential applications.

Microbial Growth and Metabolism

Research indicates that this compound exhibits significant biological activity that can influence microbial growth and metabolism. Specifically, it has been studied for its role as a methionine analog in animal nutrition:

- Methionine Supplementation : The compound acts as a methionine supplement in livestock diets, enhancing nitrogen utilization and improving growth performance in animals. Studies have shown that it alters ruminal and cecal bacterial composition positively, which can be beneficial for animal health .

- Microbial Composition : A study on the effects of isopropyl ester of 2-hydroxy-4-(methylthio)-butanoate (HMBi) demonstrated that about 50% of HMBi is directly absorbed by the rumen wall into the bloodstream as HMTBa (the active form), which is then converted to methionine in the liver . This process facilitates the synthesis of microbial protein by altering the abundance of cellulolytic bacteria in the rumen.

Case Studies

- Growth Performance in Cattle : A randomized block design study involving sixty Angus steers evaluated the effects of HMBi on ruminal fermentation and nutrient digestibility over 120 days. Results indicated significant improvements in microbial protein synthesis due to changes in microbial populations facilitated by HMBi supplementation .

- Nutritional Impact on Poultry : Another study investigated the metabolic pathways of HMB in chicks. It was found that HMB synthesized from 5'-deoxy-5'-methylthioadenosine (MTA) functions as a precursor for L-methionine synthesis, highlighting its nutritional importance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Description |

|---|---|

| 2-Hydroxy-4-(methylthio)butanoic acid | Direct analog to methionine without ester functionality. |

| Methionine | Essential amino acid important for protein synthesis. |

| 2-Hydroxy-4-(methylthio)butyric acid | Similar structure but lacks ester functionality. |

The presence of the ester group in butyl ester enhances its absorption and bioavailability compared to its analogs .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester?

Answer:

Synthesis typically involves esterification of 2-hydroxy-4-(methylthio)butanoic acid with butanol under acid catalysis. Post-synthesis, structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm ester bond formation and substituent positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, thioether) via characteristic absorption bands.

For purity assessment, HPLC with UV detection is recommended, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

Basic: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Answer:

Validate HPLC or LC-MS methods using parameters outlined by ICH guidelines:

- Linearity: Prepare calibration curves in relevant matrices (e.g., ruminal fluid, plasma) across expected concentration ranges.

- Recovery Studies: Spike known concentrations into blank matrices to assess extraction efficiency.

- Precision and Accuracy: Perform intra-day and inter-day replicates.

- Limit of Detection (LOD)/Quantification (LOQ): Determine via signal-to-noise ratios.

A validated HPLC method for similar compounds uses a reversed-phase column and mobile phase optimized for polar metabolites, with detection at 210–220 nm .

Advanced: What experimental designs are optimal for assessing the compound’s ruminal metabolism in vitro?

Answer:

- Continuous Culture Systems: Simulate rumen conditions using dual-flow fermenters to maintain pH, temperature, and microbial viability. Monitor volatile fatty acid (VFA) production and microbial protein synthesis rates .

- Batch Cultures: Short-term incubations with ruminal fluid can evaluate dose-dependent effects on methane production or protozoal activity. Include controls with DL-methionine for comparative analysis .

- Isotopic Labeling: Use C-labeled compound to track metabolic fate via NMR or MS .

Advanced: How does the bioavailability of this ester compare to DL-methionine in monogastric models?

Answer:

Design a dual-tracer study in broiler chickens or swine:

- Administer equimolar doses of the ester and DL-methionine.

- Measure plasma methionine levels over time using LC-MS.

- Calculate bioavailability via area-under-the-curve (AUC) analysis.

Studies show that esterified methionine derivatives may have delayed absorption but higher post-prandial utilization due to gradual hydrolysis .

Advanced: What mechanisms explain the compound’s transport across rumen epithelium?

Answer:

- In Vitro Ussing Chambers: Isolate rumen epithelial tissue and measure transepithelial electrical resistance (TEER) and short-circuit current () after compound exposure.

- Inhibitor Studies: Use transport inhibitors (e.g., phloretin for passive diffusion) to identify dominant pathways.

- Molecular Techniques: Quantify expression of peptide transporters (e.g., PEPT1) via qPCR or Western blot.

Evidence suggests passive diffusion predominates, with minor contributions from carrier-mediated transport .

Advanced: How can contradictory data on microbial protein synthesis efficiency be resolved?

Answer:

Contradictions often arise from differences in microbial consortia or dietary substrates. To address this:

- Meta-Analysis: Pool data from multiple studies, stratifying by diet type (e.g., high-forage vs. high-grain).

- Standardized Protocols: Use defined microbial inocula and controlled substrate ratios in vitro.

- Omics Approaches: Apply metagenomics to correlate microbial diversity with synthesis rates under varying treatments .

Advanced: What role does the compound play in modulating oxidative stress in livestock?

Answer:

- Biomarker Assays: Measure glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) in plasma or liver tissue.

- Challenge Models: Induce oxidative stress (e.g., via diquat injection) and compare outcomes with/without the compound.

- Transcriptomics: Analyze Nrf2 pathway activation in hepatic cells.

Preliminary data indicate methionine derivatives enhance antioxidant capacity via sulfur-containing metabolite production .

Advanced: How does stereochemistry influence the compound’s metabolic pathways?

Answer:

- Chiral Chromatography: Separate enantiomers using a chiral column (e.g., Chiralpak AD-H) and compare hydrolysis rates.

- Enzyme Kinetics: Incubate with esterases (e.g., porcine liver esterase) and measure and .

- In Vivo Studies: Administer individual enantiomers and track metabolite profiles.

The R-configuration may exhibit faster hydrolysis due to steric compatibility with microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.